molecular formula C24H24FN5O2S B2609956 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1358629-22-7

2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2609956
CAS No.: 1358629-22-7
M. Wt: 465.55
InChI Key: IAHXBFZSCZDUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry due to its structural similarity to purine bases. The molecule features a pyrazolo-pyrimidine core substituted with an ethyl group at position 1, a methyl group at position 3, and a 4-methylbenzyl moiety at position 4. The thioether linkage at position 5 connects the core to an acetamide group, which is further substituted with a 3-fluorophenyl ring.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-10-8-15(2)9-11-17)33-14-20(31)26-19-7-5-6-18(25)12-19/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHXBFZSCZDUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule belonging to the pyrazolo[4,3-d]pyrimidine class. This class is recognized for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C27H31N5O2SC_{27}H_{31}N_{5}O_{2}S, with a molecular weight of approximately 489.64 g/mol . The structure features multiple functional groups that enhance its biological activity:

Property Value
Molecular FormulaC27H31N5O2S
Molecular Weight489.64 g/mol
CAS Number1358629-22-7
SolubilityNot specified

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with various biological targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. The presence of a thioether linkage and acetamide moiety suggests potential interactions that could modulate biological processes.

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine family exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that modifications at specific positions on the pyrazolo ring can enhance cytotoxicity against cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its structural similarity to known anti-inflammatory agents. Pyrazolo[4,3-d]pyrimidines have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.

Antimicrobial Activity

Some studies highlight the antimicrobial properties of pyrazolo derivatives against bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways may contribute to its effectiveness as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on similar pyrazolo derivatives indicated significant inhibition of tumor growth in various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were reported in the low micromolar range, indicating potent activity.
  • Molecular Docking Studies : Computational studies have suggested strong binding affinities of this compound to key targets involved in inflammation and cancer progression. These findings highlight its potential as a lead compound for further development.
  • Synthesis and Modification : Research into the synthesis of pyrazolo derivatives has shown that structural modifications can lead to enhanced biological activity. For example, substituents on the phenyl ring can significantly affect the compound's potency against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Reported Bioactivity/Properties References
Target Compound : 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidine 1-Ethyl, 3-methyl, 6-(4-methylbenzyl), 5-thioacetamide (3-fluorophenyl) No direct data; inferred kinase inhibition or antimicrobial potential based on structural analogs
Analog 1 : 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine 1-p-Tolyl, 5-butylamino, 6-(4-fluorophenyl), 3-cyano Enhanced solubility due to polar cyano and butylamino groups; potential anticancer activity
Analog 2 : 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidine 1-Ethyl, 3-methyl, 6-(3-methoxybenzyl), 5-thioacetamide (3-fluorophenyl) Increased lipophilicity from 3-methoxybenzyl; possible improved blood-brain barrier penetration
Analog 3 : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Chromenone-linked fluorophenyl, acetamide Demonstrated kinase inhibition (e.g., FLT3 or EGFR targets); melting point 302–304°C

Key Observations:

Substituent Effects on Lipophilicity: The 4-methylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. The 3-fluorophenyl acetamide moiety in the target compound and Analog 2 introduces electronegativity, favoring hydrogen bonding with target proteins .

Bioactivity Trends: Cyano groups (Analog 1) improve solubility and may enhance binding to polar enzyme active sites, as seen in carbonitrile-containing kinase inhibitors . Chromenone-linked derivatives (Analog 3) exhibit strong kinase inhibition, suggesting that fused aromatic systems (e.g., chromenone) enhance target affinity .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling (e.g., boronate ester intermediates in Analog 3) is a common method for introducing aryl/heteroaryl groups .
  • Thioacetamide linkages (target compound and Analog 2) are typically synthesized via nucleophilic substitution of bromo-pyrazolo-pyrimidines with thiol-containing acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.